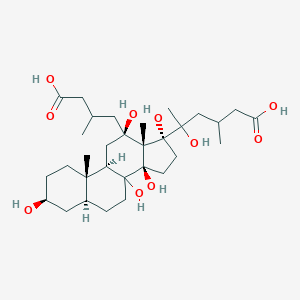![molecular formula C28H38O6 B054830 Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate CAS No. 119581-93-0](/img/structure/B54830.png)
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate, also known as BEC, is a chemical compound that has been extensively researched for its potential medical applications. BEC is a member of the family of benzene-1,3-dicarboxylate compounds, which are known for their anti-cancer and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been studied for its potential anti-cancer properties. Research has shown that Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate inhibits the growth of cancer cells in vitro and in vivo. Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate a promising candidate for cancer treatment.
Mecanismo De Acción
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's anti-cancer properties are believed to be due to its ability to inhibit the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in cell proliferation and survival. By inhibiting PKC, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been shown to have low toxicity and high selectivity for cancer cells. In addition to its anti-cancer properties, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has also been studied for its anti-inflammatory effects. Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate is its low toxicity, which makes it a safe compound to work with in the laboratory. However, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's selectivity for cancer cells can also be a limitation, as it may not be effective against all types of cancer. Additionally, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Another area of research is to explore the potential of Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate in combination with other anti-cancer drugs, which could enhance its efficacy. Additionally, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's anti-inflammatory properties could be further studied for their potential in treating inflammatory diseases. Overall, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has shown promising results in scientific research, and further studies are needed to fully understand its potential medical applications.
Métodos De Síntesis
The synthesis of Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate involves the reaction of 4-(ethenoxymethyl)cyclohexanone with benzene-1,3-dicarbonyl chloride in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain pure Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate. The reaction has been optimized to yield high purity and yield, making it a reliable and efficient method for synthesizing Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate.
Propiedades
Número CAS |
119581-93-0 |
|---|---|
Nombre del producto |
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate |
Fórmula molecular |
C28H38O6 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H38O6/c1-3-31-17-21-8-12-23(13-9-21)19-33-27(29)25-6-5-7-26(16-25)28(30)34-20-24-14-10-22(11-15-24)18-32-4-2/h3-7,16,21-24H,1-2,8-15,17-20H2 |
Clave InChI |
AEIRDZABQGATLB-UHFFFAOYSA-N |
SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C |
SMILES canónico |
C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



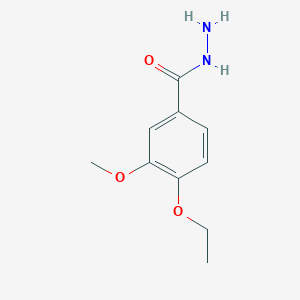
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
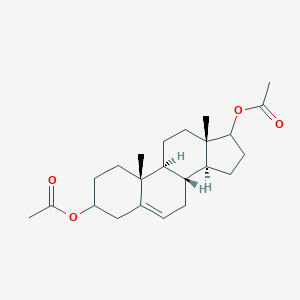
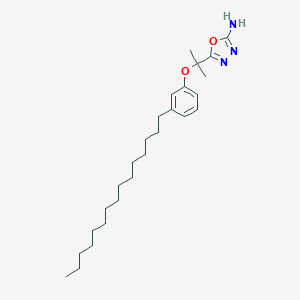



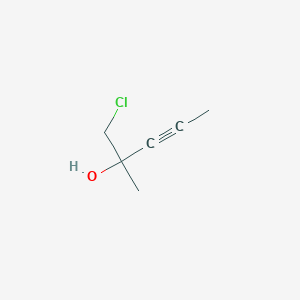
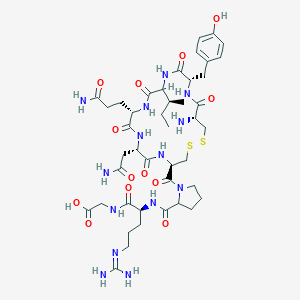
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
